5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one
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Overview
Description
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Mechanism of Action
Target of Action
The primary target of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This means that the cells are unable to progress to the S phase, where DNA replication occurs, thus inhibiting cell proliferation .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent antiproliferative effects, particularly against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one are largely related to its potential inhibitory effects on CDK2 . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a key role in regulating the cell cycle . By inhibiting CDK2, this compound could potentially interfere with cell proliferation, making it a potential candidate for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of several cell lines . It has been found to exert cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have a potent effect on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site, with essential hydrogen bonding interactions . This binding could potentially inhibit the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-methyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h3,5-6H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXCLBEHHXMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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